![molecular formula C46H58Cl2N10O3 B2383404 N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride CAS No. 220421-72-7](/img/structure/B2383404.png)
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride” belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .Aplicaciones Científicas De Investigación
Perovskite Solar Cells (PSCs)
Perovskite solar cells are promising next-generation photovoltaic devices. Researchers have explored organic small molecules as hole-transporting materials (HTMs) in PSCs. Specifically, two derivatives based on bis(4-methoxyphenyl)naphthalen-2-amine —designated as CP1 and CP2 —have been investigated. These derivatives feature different conjugated p-bridge cores of fused aromatic rings compared to the arylamine-based HTM H101 . Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) suggest that CP1 and CP2 exhibit improved properties, including better stability and higher hole mobility, compared to H101. Experimental validation confirms these theoretical predictions, with CP1-based PSCs achieving a higher power conversion efficiency (PCE) of 15.91% .
Antimicrobial Activities
The compound has also been evaluated for its antimicrobial properties. While it shows moderate activity against both gram-positive and gram-negative bacteria, it falls short compared to standard drugs like Imipenem and Gentamicin .
Cell Growth Enhancement
In a different context, the compound has been studied in cell culture experiments. When cells were cultured with 2% fetal bovine serum , it led to increased cell growth speed .
Development of N,N-Bis(aryl)butane-2,3-diimine Derivatives
Researchers have explored various developments related to N,N-bis(aryl)butane-2,3-diimine derivatives. These compounds have potential applications in diverse fields .
Mecanismo De Acción
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . It has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with α1-ARs affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-ARs can influence the function of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The interaction of the compound with α1-ARs can lead to various molecular and cellular effects. It can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Moreover, it can impact the function of endogenous neurotransmitters, leading to potential therapeutic effects for numerous disorders .
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H27N5O.2ClH.H2O/c2*1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23;;;/h2*2-13H,14-19H2,1H3;2*1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFMODUAJWOEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58Cl2N10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)
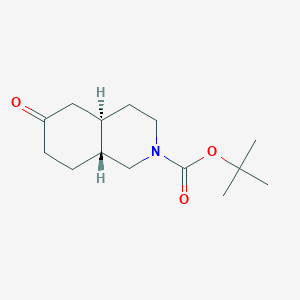
![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)
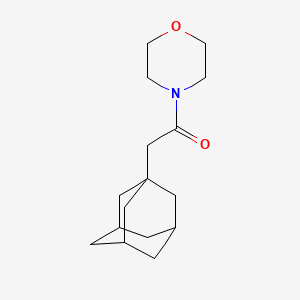
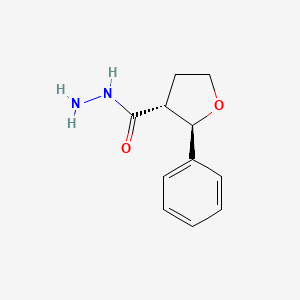
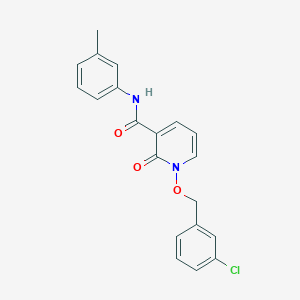
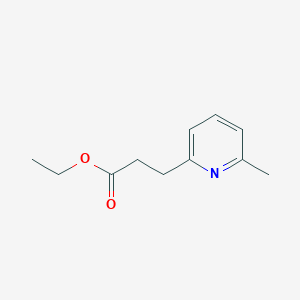
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)
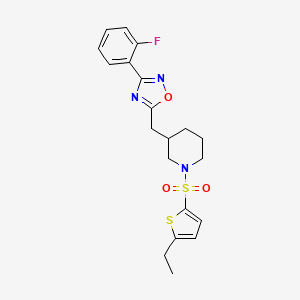
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)
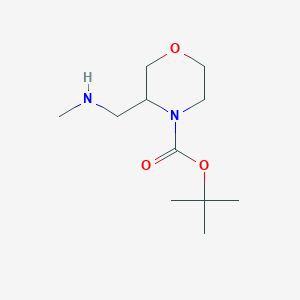
![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)